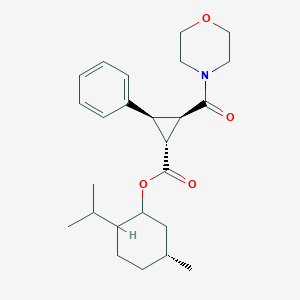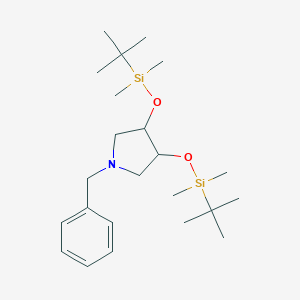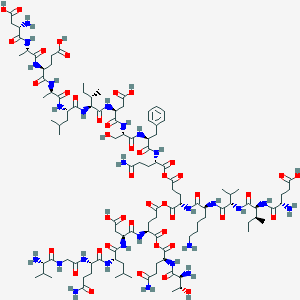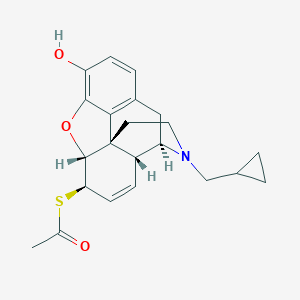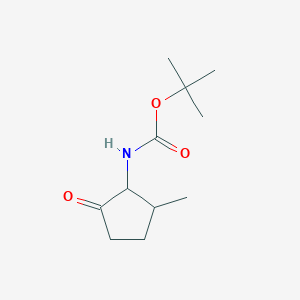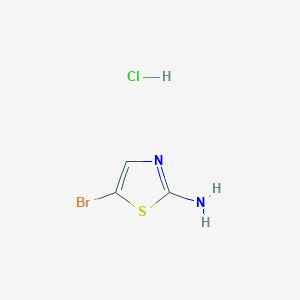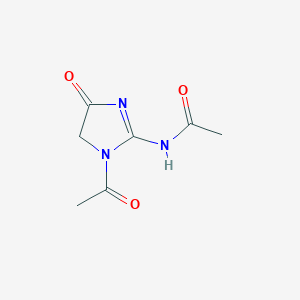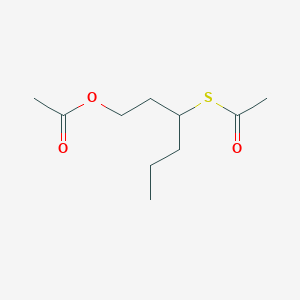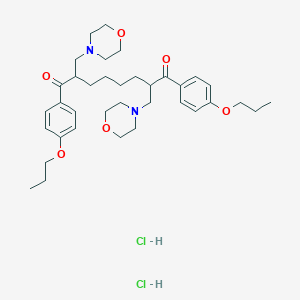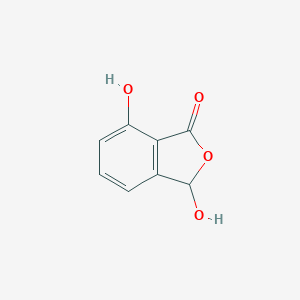![molecular formula C12H13N3O B145425 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline CAS No. 135219-96-4](/img/structure/B145425.png)
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline, also known as EDPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. EDPQ belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In cancer research, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In viral infections, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has demonstrated antiviral activity against several viruses, including HIV, hepatitis B and C, and herpes simplex virus. Inflammation is a common underlying factor in many diseases, and 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The exact mechanism of action of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. It also inhibits the cell cycle by downregulating the expression of cyclin-dependent kinases. In viral infections, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline inhibits viral replication by interfering with viral entry, reverse transcription, and integration. In inflammation, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline induces DNA damage, inhibits angiogenesis, and modulates the immune system. In viral infections, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline inhibits viral replication, reduces viral load, and enhances the immune response. In inflammation, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline reduces the production of pro-inflammatory cytokines, inhibits the migration of immune cells, and modulates the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It may also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
The potential therapeutic applications of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline are vast, and several future directions can be explored. One potential direction is to develop 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline analogs with improved solubility and bioavailability. Another direction is to investigate the synergistic effects of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline with other anticancer, antiviral, and anti-inflammatory agents. Additionally, the use of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline in combination with immunotherapy may enhance the immune response and improve the clinical outcomes in cancer patients. Further studies are also needed to elucidate the exact mechanism of action of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline and its potential off-target effects.
Conclusion:
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline is a promising heterocyclic compound with potential therapeutic applications in cancer, viral infections, and inflammation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the therapeutic potential of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline and its clinical applications.
Métodos De Síntesis
The synthesis of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline involves the reaction of 2-ethoxyaniline and 4,5-dihydro-1H-pyrazolo[3,4-f]quinoline-6,7-dione in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline. The purity and yield of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline can be improved by using various purification techniques, such as column chromatography and recrystallization.
Propiedades
Número CAS |
135219-96-4 |
|---|---|
Nombre del producto |
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
InChI |
InChI=1S/C12H13N3O/c1-2-16-11-6-4-9-10(14-11)5-3-8-7-13-15-12(8)9/h4,6-7H,2-3,5H2,1H3,(H,13,15) |
Clave InChI |
LNGFYRVTUSYUPZ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=C1)C3=C(CC2)C=NN3 |
SMILES canónico |
CCOC1=NC2=C(C=C1)C3=C(CC2)C=NN3 |
Sinónimos |
1H-Pyrazolo[3,4-f]quinoline,7-ethoxy-4,5-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



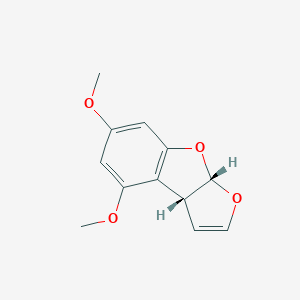
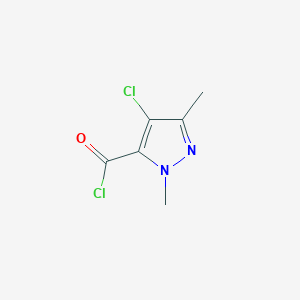
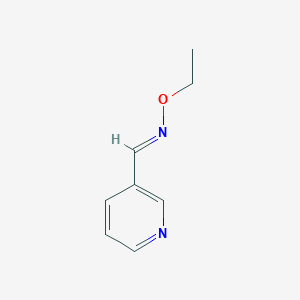
![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)
